5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione
Description
The compound 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione is a benzothiazole-dione derivative characterized by a fused bicyclic aromatic system with two ketone groups (4,7-dione). Key structural features include:
- Methoxy substituents at positions 5 (on the benzothiazole ring) and 4′ (on the phenylsulfanyl moiety).
- A sulfanyl bridge (-S-) linking the benzothiazole core to the 4-methoxyphenyl group.
- A methyl group at position 2 of the benzothiazole ring.
Benzothiazole-diones are known for their redox-active properties due to the quinoid structure of the dione system, which enables electron transfer reactions. Such compounds are often explored in medicinal chemistry for anticancer and antimicrobial activities .
Properties
CAS No. |
650635-74-8 |
|---|---|
Molecular Formula |
C16H13NO4S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-methoxy-6-(4-methoxyphenyl)sulfanyl-2-methyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO4S2/c1-8-17-11-12(18)14(21-3)16(13(19)15(11)22-8)23-10-6-4-9(20-2)5-7-10/h4-7H,1-3H3 |
InChI Key |
DPDGWJNTPOUYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Sulfanyl-Substituted Phenyl Ring: The sulfanyl-substituted phenyl ring can be attached through a nucleophilic substitution reaction, where a suitable phenylthiol reacts with the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methyl iodide, dimethyl sulfate, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiazole-/benzimidazole-dione derivatives:
Structural and Functional Insights:
Electron-Withdrawing vs. In contrast, hydroxy (-OH) or nitro (-NO₂) groups in analogs (e.g., benzimidazole-diones) enhance electrophilicity, promoting bioreductive activation under hypoxia .
Biological Activity: Benzimidazole-diones with N-oxide modifications (e.g., compound 6b) exhibit hypoxia-selective cytotoxicity comparable to tirapazamine, a clinical hypoxia-activated prodrug . The target compound’s methoxy and sulfanyl groups may similarly influence hypoxia selectivity but require empirical validation.
Synthetic Pathways :
- The synthesis of benzothiazole-diones often involves cyclocondensation of diamines with aldehydes/ketones or nucleophilic substitution on preformed benzothiazole cores . The target compound’s sulfanyl bridge likely arises from a thiol-disulfide exchange or nucleophilic aromatic substitution, as seen in related arylthioethers .
Research Findings and Gaps
- The target compound’s methoxy and sulfanyl groups may confer distinct redox properties, but biological testing is needed.
- Stability and Solubility: Aminoethyl-substituted benzothiazole-diones (e.g., ) exhibit improved aqueous solubility compared to alkyl- or arylthio-substituted derivatives. The target compound’s solubility profile remains uncharacterized.
- The target’s 4-methoxyphenylsulfanyl group represents an understudied structural motif in this context.
Biological Activity
5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole core substituted with methoxy and sulfanyl groups, which may influence its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : The presence of the benzothiazole moiety is often associated with antimicrobial activity against various pathogens.
- Anticancer Potential : Some derivatives of benzothiazoles have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Biological Assays and Findings
A series of assays have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Biological Activity | Target | Methodology | Results |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | In vitro DPPH assay | IC50 = 25 µM |
| Antimicrobial | Staphylococcus aureus | Agar diffusion method | Zone of inhibition = 15 mm |
| Anticancer | HeLa cell line | MTT assay | IC50 = 30 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting its potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
- Antioxidant Studies : The compound's antioxidant activity was assessed using the DPPH assay, revealing it effectively scavenged free radicals with an IC50 value comparable to established antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
